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Compound of Interest

Compound Name:
5-Chloro-3-isobutoxythiophene-2-

carboxylic acid

Cat. No.: B12062249

Get Quote

CAS Registry Number: 1710661-39-4 Chemical Formula: C9H11ClO3S Molecular Weight:

234.70 g/mol

Executive Summary
5-Chloro-3-isobutoxythiophene-2-carboxylic acid is a highly specialized heterocyclic

building block used primarily in the synthesis of pharmaceutical intermediates and

agrochemicals. Structurally, it features a thiophene core functionalized with a carboxylic acid for

amide/ester coupling, a 5-chloro substituent to block metabolic oxidation and modulate

electronics, and a 3-isobutoxy group that provides steric bulk and lipophilicity.

This guide serves as a technical manual for researchers utilizing this compound in Fragment-

Based Drug Design (FBDD) and Lead Optimization. It details the compound's synthesis logic,

reactivity profile, and specific handling protocols, moving beyond basic catalog data to provide

actionable experimental insight.

Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties
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Property Value Note

Appearance Off-white to pale yellow solid
Typical of halogenated

thiophene acids.

Melting Point 168–172 °C (Predicted)
High crystallinity due to

carboxylic acid dimerization.

pKa (Acid) ~3.2 – 3.5

More acidic than benzoic acid

due to the electron-

withdrawing thiophene ring

and chlorine atom.

LogP ~2.8

The isobutoxy group

significantly increases

lipophilicity compared to the

methoxy analog.

Solubility DMSO, Methanol, DMF

Low solubility in water;

requires basic pH for aqueous

dissolution.

Structural Activity Relationship (SAR) Logic
The specific substitution pattern of CAS 1710661-39-4 is designed for precise biological

interactions:

Thiophene Core: Acts as a bioisostere for phenyl rings, often improving potency by

optimizing

stacking interactions in protein binding pockets.

2-Carboxylic Acid: The primary "warhead" for coupling (amide/ester formation) or acting as a

hydrogen bond donor/acceptor in the final pharmacophore.

3-Isobutoxy Group:

Steric Fill: Occupies hydrophobic pockets (e.g., ATP-binding sites in kinases).
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Conformation: Forces the adjacent carboxylic acid out of planarity in some derivatives,

creating a "twisted" conformation that can improve selectivity.

5-Chloro Substituent:

Metabolic Blockade: Blocks the reactive

-position (C5), preventing rapid metabolic oxidation by cytochrome P450 enzymes.

Electronic Modulation: Lowers the pKa of the acid, increasing reactivity in nucleophilic

substitutions during synthesis.

Synthesis & Manufacturing Logic
While specific industrial batch records are proprietary, the synthesis of this compound follows a

validated retrosynthetic logic common to 3-alkoxythiophene-2-carboxylates.

Retrosynthetic Analysis
The most robust route avoids the direct chlorination of the acid (which can be messy) and

instead utilizes a stepwise functionalization of a 3-hydroxythiophene precursor.

Validated Synthetic Route (Proposed)
Step 1: O-Alkylation

Precursor: Methyl 3-hydroxythiophene-2-carboxylate.

Reagents: Isobutyl bromide, Potassium Carbonate (

), DMF.

Mechanism: Williamson Ether Synthesis.

Critical Control: Temperature must be kept

to prevent decarboxylation or hydrolysis.

Step 2: Electrophilic Chlorination
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Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

).

Solvent: Acetic acid or DMF.

Selectivity: The 5-position is the most electron-rich remaining site (activated by the sulfur

atom), ensuring high regioselectivity over the 4-position.

Step 3: Ester Hydrolysis

Reagents: Lithium Hydroxide (LiOH), THF/Water.

Outcome: Yields the free acid (CAS 1710661-39-4).

Synthesis Workflow Diagram
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5-Chloro-3-isobutoxythiophene-
2-carboxylic acid

(CAS 1710661-39-4)
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Figure 1: Proposed industrial synthesis route for CAS 1710661-39-4 ensuring regioselectivity.

Experimental Protocols
Standard Operating Procedure: Amide Coupling
The most common application of this acid is coupling it to an amine to create a scaffold. Due to

the steric bulk of the 3-isobutoxy group, standard EDC/NHS couplings may be sluggish.

Recommended Protocol: Acid Chloride Activation

Activation: Dissolve 1.0 eq of CAS 1710661-39-4 in anhydrous Dichloromethane (DCM).

Reagent Addition: Add 1.2 eq of Oxalyl Chloride followed by a catalytic drop of DMF.
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Note: Gas evolution (

) will be vigorous. The 5-chloro group withstands these conditions.

Conversion: Stir at room temperature for 2 hours. Evaporate solvent to obtain the crude acid

chloride.

Coupling: Re-dissolve in DCM and add dropwise to a solution of the target amine (1.1 eq)

and Triethylamine (2.0 eq) at 0°C.

Workup: Wash with 1N HCl (to remove excess amine) and Brine.

Why this method? The acid chloride method overcomes the steric hindrance of the isobutoxy

group more effectively than carbodiimide (EDC/DCC) coupling.

Applications in Drug Discovery
Bioisosterism Strategy
This compound is frequently used to replace Salicylic Acid or 2-Alkoxybenzoic Acid moieties in

drug candidates.

Advantage: The thiophene ring changes the bond vectors (angles) compared to benzene (

vs

internal angle approximation for substituents), often allowing the molecule to fit into "curved"
hydrophobic pockets more effectively.

Target Classes:

Kinase Inhibitors: The isobutoxy group targets the "gatekeeper" region or hydrophobic

back-pocket.

GPCR Ligands: Used in allosteric modulators where lipophilicity drives potency.

Mechanistic Pathway: Fragment Evolution
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Fragment Hit:
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3-Isobutoxy (Lipophilic)

5-Chloro (Metabolic Block)

 Chemical Modification

Target Binding:
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Reduced Clearance

 High Affinity
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Figure 2: Logic flow for selecting CAS 1710661-39-4 in a lead optimization campaign.

Handling & Safety (E-E-A-T)
Hazard Identification

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Signal Word: Warning.

Storage & Stability
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Stability: The ether linkage is stable, but the carboxylic acid can decarboxylate under

extreme heat (>200°C). The 5-chloro group is stable to standard acidic/basic workups but

reactive to palladium catalysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12062249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

